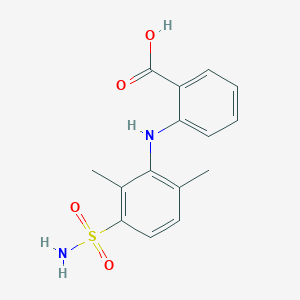
2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid, commonly known as DMSA, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. DMSA has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory treatment, and imaging techniques.
Wirkmechanismus
DMSA exerts its pharmacological effects by inhibiting carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase is involved in the regulation of acid-base balance in the body, and its inhibition can lead to a decrease in pH and an increase in bicarbonate concentration. DMSA has been shown to selectively inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors, leading to a decrease in tumor growth and angiogenesis.
Biochemische Und Physiologische Effekte
DMSA has been shown to have various biochemical and physiological effects. Its inhibition of carbonic anhydrase leads to a decrease in pH and an increase in bicarbonate concentration, which can have significant effects on the body's acid-base balance. DMSA has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Furthermore, DMSA has been shown to have anti-angiogenic effects, leading to a decrease in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
DMSA has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of carbonic anhydrase in various physiological processes. Furthermore, DMSA has been extensively studied in various scientific research applications, making it a well-established compound for use in experiments. However, DMSA also has some limitations. Its solubility in water and ethanol is limited, which can make it difficult to work with in certain experiments. Additionally, DMSA has been shown to have some toxicity in vitro, which should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of DMSA. One promising area of research is the development of DMSA-based anticancer therapies. DMSA has shown significant potential as an inhibitor of carbonic anhydrase IX, which is overexpressed in many solid tumors. Furthermore, DMSA has been shown to have anti-angiogenic effects, which can lead to a decrease in tumor growth. Another area of research is the development of DMSA-based imaging techniques. DMSA has been shown to bind to carbonic anhydrase, making it a potentially useful imaging agent for the detection of carbonic anhydrase expression in tumors. Finally, further research is needed to fully understand the biochemical and physiological effects of DMSA, as well as its potential toxicity in vivo.
Conclusion
2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid, or DMSA, is a sulfonamide derivative that has shown significant potential in various scientific research applications. Its ability to inhibit carbonic anhydrase has led to its investigation as a potential anticancer and anti-inflammatory agent, as well as an imaging agent for the detection of carbonic anhydrase expression in tumors. While DMSA has several advantages for lab experiments, its solubility and potential toxicity should be taken into consideration. Future research directions include the development of DMSA-based anticancer therapies, imaging techniques, and further investigation of its biochemical and physiological effects.
Synthesemethoden
The synthesis of DMSA involves the reaction of 2,6-dimethyl-3-nitroaniline with benzenesulfonyl chloride in the presence of a base, followed by reduction with iron and hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
DMSA has shown promising results in various scientific research applications. It has been extensively studied as a potential anticancer agent due to its ability to inhibit carbonic anhydrase IX, a protein that is overexpressed in many solid tumors. DMSA has also been investigated as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, DMSA has been used in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) due to its ability to bind to carbonic anhydrase.
Eigenschaften
CAS-Nummer |
10311-45-2 |
|---|---|
Produktname |
2-(2,6-Dimethyl-3-sulfamoylanilino)benzoic acid |
Molekularformel |
C15H16N2O4S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-(2,6-dimethyl-3-sulfamoylanilino)benzoic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-9-7-8-13(22(16,20)21)10(2)14(9)17-12-6-4-3-5-11(12)15(18)19/h3-8,17H,1-2H3,(H,18,19)(H2,16,20,21) |
InChI-Schlüssel |
GCYVPIQWKMVIFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N)C)NC2=CC=CC=C2C(=O)O |
Kanonische SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N)C)NC2=CC=CC=C2C(=O)O |
Synonyme |
2-(3-Sulfamoyl-2,6-xylylamino)benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



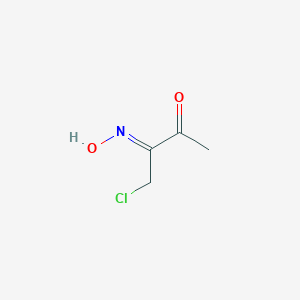
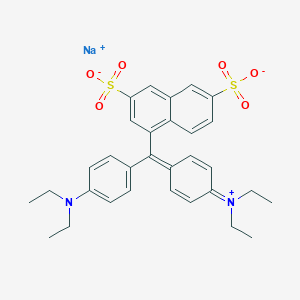
![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)
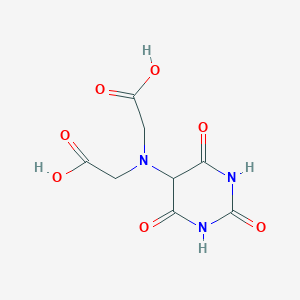
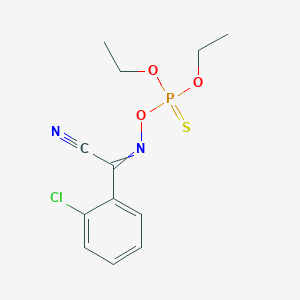
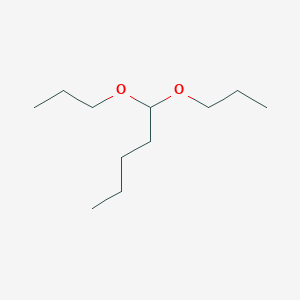

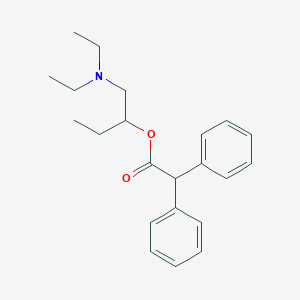

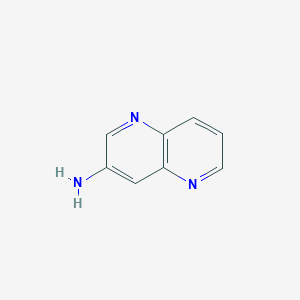
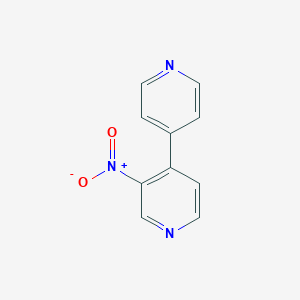
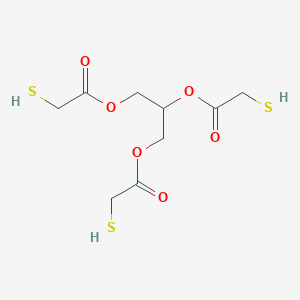
![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)
![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)